(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including a pyrrolidine ring, a tert-butoxycarbonyl group, and a fluoro-methylphenyl substituent. These features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-chloro-2-methylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-bromo-2-methylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-iodo-2-methylphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(4-fluoro-2-methylphenyl)pyrrolidine-3-carboxylic acid lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can significantly influence its reactivity and interactions with biological targets compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C17H22FNO4 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H22FNO4/c1-10-7-11(18)5-6-12(10)13-8-19(9-14(13)15(20)21)16(22)23-17(2,3)4/h5-7,13-14H,8-9H2,1-4H3,(H,20,21)/t13-,14+/m1/s1 |
InChI Key |
JJJHUMSPJPABTH-KGLIPLIRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.